Targocil-II is a novel antibiotic compound identified as an inhibitor of wall teichoic acid biosynthesis in Staphylococcus aureus. It specifically targets the TarG subunit of the ABC transporter complex TarGH, which is responsible for transporting wall teichoic acid precursors across the bacterial membrane. This inhibition leads to a significant reduction in the growth of both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.
Targocil-II was discovered through high-throughput screening aimed at identifying inhibitors of wall teichoic acid biosynthesis. It is classified as an antibiotic and specifically functions as a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria outright. The compound is particularly effective against Staphylococcus aureus, with minimum inhibitory concentrations (MIC90s) reported at 2 µg/mL for both methicillin-susceptible and methicillin-resistant strains .
The synthesis of Targocil-II involves the modification of earlier compounds identified during screening processes. Specifically, it includes structural analogs of previously characterized inhibitors. The synthesis typically employs standard organic chemistry techniques, including coupling reactions and purification methods such as chromatography to isolate the desired product. The details regarding specific reagents and conditions are documented in relevant scientific literature but are not exhaustively detailed in the available sources.
Targocil-II's molecular structure has been elucidated through various analytical techniques, although specific structural diagrams are not provided in the sources. The compound is characterized by its ability to bind to the transmembrane domain of TarG, preventing ATP hydrolysis by this transporter. This binding occurs at an allosteric site, which allows for specificity compared to traditional ATP-competitive inhibitors .
Targocil-II functions by inhibiting the activity of the TarGH complex, specifically targeting the TarG subunit. This inhibition disrupts the translocation process of wall teichoic acid precursors, leading to a decrease in their incorporation into the bacterial cell wall. The compound's mechanism involves blocking ATP hydrolysis necessary for transporter function, which has been confirmed through genetic studies demonstrating resistance mutations in TarG .
The mechanism of action for Targocil-II centers on its interaction with the ABC transporter complex TarGH. By binding allosterically to TarG, Targocil-II prevents conformational changes required for ATP hydrolysis, effectively halting the transport of wall teichoic acid precursors. This results in decreased levels of wall teichoic acid in the bacterial cell wall, leading to impaired cell growth and division. Moreover, Targocil-II has been shown to significantly reduce autolytic activity in treated cells, further contributing to its bacteriostatic effect .
Targocil-II exhibits several notable physical and chemical properties:
These properties make Targocil-II a promising candidate for further development as a therapeutic agent against resistant bacterial strains .
Targocil-II is primarily utilized in microbiological research to study bacterial cell wall synthesis and transport mechanisms. Its ability to inhibit wall teichoic acid biosynthesis makes it a valuable tool for investigating potential therapeutic strategies against Staphylococcus aureus infections, particularly those resistant to conventional antibiotics like methicillin. Furthermore, ongoing research may explore its applications in combination therapies or as a lead compound for developing new antibiotics targeting similar pathways .
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: